molecular formula C9H15Cl2N3O2 B13737642 Urea, 3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitroso-, (E)- CAS No. 13909-11-0

Urea, 3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitroso-, (E)-

Cat. No.: B13737642
CAS No.: 13909-11-0
M. Wt: 268.14 g/mol
InChI Key: AVQDABCAQFMRFT-UHFFFAOYSA-N
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Description

3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitrosourea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a nitrosourea group, which is known for its reactivity and potential use in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitrosourea typically involves the reaction of 2-chlorocyclohexylamine with 2-chloroethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitrosourea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitrosourea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with DNA synthesis.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitrosourea involves the formation of reactive intermediates that can interact with biological molecules. The nitrosourea group is known to alkylate DNA, leading to the disruption of DNA synthesis and cell division. This property makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea
  • 1-(2-chloroethyl)-3-(2-chlorophenyl)-1-nitrosourea
  • 1-(2-chloroethyl)-3-(2-chlorobenzyl)-1-nitrosourea

Uniqueness

3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitrosourea is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. The presence of both cyclohexyl and chloroethyl groups in the same molecule allows for a range of chemical modifications and applications that are not possible with other similar compounds.

Properties

CAS No.

13909-11-0

Molecular Formula

C9H15Cl2N3O2

Molecular Weight

268.14 g/mol

IUPAC Name

3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitrosourea

InChI

InChI=1S/C9H15Cl2N3O2/c10-5-6-14(13-16)9(15)12-8-4-2-1-3-7(8)11/h7-8H,1-6H2,(H,12,15)

InChI Key

AVQDABCAQFMRFT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)NC(=O)N(CCCl)N=O)Cl

Origin of Product

United States

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